3-Bromo-2-methylacrylonitrile
Description
Overview of Halogenated Acrylonitrile (B1666552) Derivatives in Chemical Synthesis
Halogenated acrylonitrile derivatives are a class of organic compounds characterized by the presence of a halogen atom, a cyano group (–C≡N), and a carbon-carbon double bond. This combination of functional groups imparts a distinct reactivity profile that makes them valuable intermediates in organic synthesis. The electron-withdrawing nature of the cyano and halogen groups activates the double bond for various nucleophilic and radical reactions.
Research has demonstrated the utility of these derivatives in a wide range of chemical transformations. For instance, halogenated acrylonitriles are precursors in the synthesis of biologically active molecules, including potent anticancer agents. nih.gov Studies have explored the design and synthesis of 2,3-diphenyl acrylonitrile derivatives bearing halogens, which have shown considerable antiproliferative activity against several human cancer cell lines. nih.gov Furthermore, the reactions of halogenated acrylonitrile derivatives with reagents like arylsulfinate salts have been investigated to produce new classes of sulfur-containing compounds. acs.orgglobalauthorid.com The versatility of this class of compounds is also evident in their use for creating complex heterocyclic systems and in the development of microtubule-destabilising agents for potential therapeutic applications. tandfonline.com
Significance of 3-Bromo-2-methylacrylonitrile as a Synthetic Building Block
This compound, a member of the halogenated acrylonitrile family, is a particularly valuable synthetic building block. Its structure, featuring a bromine atom, a nitrile group, and a methyl group attached to the acrylonitrile backbone, allows for a diverse array of chemical manipulations. It serves as a key intermediate in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical sectors.
One of the most notable applications of this compound is in radical chemistry. It has been effectively used as a radical acceptor in the stereoselective synthesis of 1'-C-branched arabinofuranosyl nucleosides, which are of medicinal interest. acs.org In these reactions, the compound efficiently traps anomeric radicals generated from precursor molecules. acs.org Additionally, it has been employed in radical vinylation reactions. Research has shown its reaction with alkyl bromides in the presence of hexabutylditin to yield vinylated products. rsc.org This methodology has been extended to the radical vinylation of dioxolanes and N-acylpyrrolidines, demonstrating its utility in forming new carbon-carbon bonds. rsc.org
The reactivity of this compound allows it to participate in addition-elimination mechanisms, making it an efficient reagent for creating complex molecular architectures. acs.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄BrN nih.gov |
| Molecular Weight | 145.99 g/mol nih.gov |
| CAS Number | 150163-13-6 (mixture of cis/trans) sigmaaldrich.com |
| Density | 1.51 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 167.0 ± 23.0 °C chemdad.com |
| Refractive Index | n20/D 1.496 sigmaaldrich.com |
| InChI Key | VAVDVRKEPBGVMB-DUXPYHPUSA-N sigmaaldrich.com |
Evolution of Research Perspectives on this compound
The scientific focus on this compound and related compounds has evolved significantly over the decades. Early research into halogenated acrylonitriles, such as a 1964 study on β-chloroacrylonitrile, laid the groundwork by exploring their fundamental synthesis and reaction pathways. acs.org
By the 1990s, research had become more specific, with studies like Singleton and Huval's 1993 report on the radical vinylation reaction of alkyl bromides using this compound. rsc.org This work highlighted the compound's specific utility in radical-mediated carbon-carbon bond formation, moving beyond general reactivity to more controlled and predictable synthetic applications. rsc.org
In the 21st century, the application of this compound has become even more sophisticated. A 2003 study demonstrated its role as an efficient radical acceptor in the complex, stereoselective synthesis of nucleoside analogues, showcasing its value in medicinal chemistry research. acs.org More recent research continues to build on this foundation, exploring palladium-catalyzed reactions for the synthesis of aryl acrylonitrile derivatives from vinyl halides, a class to which this compound belongs. frontiersin.org This progression from fundamental reaction discovery to highly specific and complex synthetic applications illustrates the enduring and increasing importance of this compound as a versatile tool in the organic chemist's arsenal.
Table 2: Selected Synthetic Applications of this compound
| Application Area | Reaction Type | Description |
|---|---|---|
| Nucleoside Synthesis | Radical Acceptor | Used in the stereoselective synthesis of 1'-C-branched arabinofuranosyl nucleosides. acs.org |
| Vinylation Reactions | Radical Vinylation | Reacts with alkyl bromides to form vinylated products and is used for the vinylation of dioxolanes. rsc.org |
| General Organic Synthesis | Intermediate | Serves as a building block for various organic compounds, including pharmaceuticals and agrochemicals. |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-bromo-2-methylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVDVRKEPBGVMB-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150163-13-6 | |
| Record name | 3-Bromo-2-methylacrylonitrile, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Bromo 2 Methylacrylonitrile
Contemporary Approaches to the Preparation of 3-Bromo-2-methylacrylonitrile
The primary and most established method for the synthesis of this compound is through the free-radical bromination of 2-methylacrylonitrile. This reaction, a variation of the well-known Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by either ultraviolet (UV) light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN).
The mechanism proceeds via a free-radical chain reaction. Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 2-methylacrylonitrile, forming a resonance-stabilized allylic radical. This allylic radical subsequently reacts with a bromine source (either NBS or Br2 formed in situ) to yield the this compound product and regenerate a bromine radical, thus propagating the chain.
A common solvent for this reaction is carbon tetrachloride (CCl4), although due to its toxicity and environmental concerns, alternative solvents are increasingly being explored. The reaction with NBS is favored for allylic bromination as it maintains a low concentration of bromine in the reaction mixture, which helps to minimize competing electrophilic addition to the double bond. While this method is effective, it often results in moderate yields and a mixture of products, necessitating further purification.
| Starting Material | Reagent | Initiator/Conditions | Solvent | Product | Yield | Reference |
| 2-Methylacrylonitrile | N-Bromosuccinimide (NBS) | UV light or AIBN | Carbon Tetrachloride (CCl4) | This compound | Moderate | General literature |
Stereoselective Synthesis of this compound Isomers
Detailed research findings on the specific stereoselective synthesis of (E)- and (Z)-3-bromo-2-methylacrylonitrile are not extensively documented in readily available literature. The free-radical bromination of 2-methylacrylonitrile typically leads to a mixture of the (E) and (Z) isomers, and information regarding methods to selectively synthesize one isomer over the other is scarce.
Generally, achieving stereoselectivity in such reactions can be challenging. The geometry of the final product would be influenced by the stereochemistry of the intermediate allylic radical and the direction of attack by the bromine radical. Controlling these factors to favor the formation of a single isomer would likely require the use of specific chiral catalysts or directing groups, for which there is currently limited published research directly pertaining to this compound.
Further investigation into advanced catalytic systems, potentially involving transition metal catalysts or organocatalysts, may offer pathways to the stereoselective synthesis of the individual (E) and (Z) isomers of this compound. However, at present, the separation of the isomers from the mixture obtained through non-selective methods remains the more common approach.
Optimization of Reaction Parameters for Yield and Selectivity
The optimization of reaction parameters is crucial for maximizing the yield of this compound and improving the selectivity towards the desired product over potential side-products. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the concentration of reactants and initiators.
Solvent Effects: The choice of solvent can significantly impact the reaction. While carbon tetrachloride has been traditionally used, its hazardous nature has prompted the search for alternatives. The polarity of the solvent can influence the reaction pathway. Non-polar solvents are generally preferred for free-radical reactions.
Temperature Control: The reaction temperature is a critical factor. Higher temperatures can increase the rate of reaction but may also lead to the formation of undesired by-products through competing reaction pathways. Careful control of the temperature is necessary to balance reaction rate and selectivity.
Reactant and Initiator Concentration: The molar ratio of 2-methylacrylonitrile to NBS and the concentration of the radical initiator are important variables. An excess of either reactant can lead to side reactions. The initiator concentration must be sufficient to sustain the chain reaction but not so high as to cause rapid termination or unwanted side reactions.
Systematic studies, potentially employing experimental design methodologies, would be beneficial to fully elucidate the optimal combination of these parameters for achieving the highest possible yield and selectivity in the synthesis of this compound.
| Parameter | Effect on Yield and Selectivity | General Trend |
| Solvent | Can influence reaction mechanism and side reactions. | Non-polar solvents generally favor free-radical pathways. |
| Temperature | Affects reaction rate and the formation of by-products. | Requires careful optimization to balance rate and selectivity. |
| Reactant Ratio | The molar ratio of 2-methylacrylonitrile to NBS is critical. | Stoichiometric control is necessary to minimize side reactions. |
| Initiator Concentration | Influences the rate of initiation and termination of the radical chain. | Must be optimized to sustain the reaction without promoting unwanted processes. |
Mechanistic Investigations and Reactivity Profiles of 3 Bromo 2 Methylacrylonitrile
Radical-Mediated Transformations Involving 3-Bromo-2-methylacrylonitrile
There is a notable absence of specific studies on the radical-mediated transformations of this compound. While the field of radical chemistry is vast, research focusing on this specific substrate is not readily found in the public domain.
Elucidation of Radical Vinylation Mechanisms
No specific literature was identified that elucidates the mechanisms of radical vinylation reactions involving this compound as a key substrate.
Pathways of Radical Addition-Fragmentation Reactions
Similarly, there is a lack of published research detailing the pathways of radical addition-fragmentation reactions where this compound is a reactant. While general principles of such reactions are well-established, their specific application to this compound has not been documented.
Catalytic Strategies in Radical Processes with this compound
Information regarding catalytic strategies specifically tailored for radical processes involving this compound is not available in the reviewed literature.
Transition Metal-Catalyzed Reactions of this compound
While transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis, specific applications and mechanistic studies involving this compound are not well-documented.
Palladium-Catalyzed Cross-Coupling Methodologies
No specific palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura or Heck reactions, utilizing this compound as the electrophilic partner have been described in detail in the available literature. Consequently, no data tables of reaction conditions or yields can be provided.
Mechanistic Aspects of Metal-Mediated Oxidative Insertion
The crucial step of oxidative insertion of a transition metal, such as palladium, into the carbon-bromine bond of this compound has not been the subject of specific mechanistic investigation in the reviewed scientific papers.
Nucleophilic and Electrophilic Reactivity Patterns
The chemical reactivity of this compound is characterized by the presence of two primary reactive sites: the electrophilic carbon-carbon double bond and the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows it to participate in a variety of chemical transformations.
Nucleophilic Reactivity:
The bromine atom in this compound can be displaced by a range of nucleophiles through a nucleophilic substitution reaction. This reactivity is typical for vinyl halides, where a nucleophile attacks the sp²-hybridized carbon bearing the halogen. The reaction generally proceeds via a mechanism that can have characteristics of both addition-elimination and direct substitution pathways. Common nucleophiles that can react with this compound include amines, alkoxides, and thiolates. For instance, the reaction with a generic nucleophile (Nu⁻) can be depicted as follows:
BrCH=C(CH₃)CN + Nu⁻ → NuCH=C(CH₃)CN + Br⁻
The presence of the electron-withdrawing nitrile group can influence the reaction rate and mechanism by polarizing the molecule.
Electrophilic Reactivity:
As an α,β-unsaturated nitrile, this compound is an electron-deficient alkene, making it a good Michael acceptor. The double bond is susceptible to attack by nucleophiles in a conjugate addition reaction, also known as a Michael addition. In this process, the nucleophile adds to the β-carbon of the double bond. This reactivity is a hallmark of compounds containing a double or triple bond in conjugation with an electron-withdrawing group.
Furthermore, this compound can serve as an electrophile in palladium-catalyzed cross-coupling reactions. In these reactions, the carbon-bromine bond undergoes oxidative addition to a low-valent palladium complex, initiating a catalytic cycle that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
| Reaction Type | Attacking Species | Reactive Site on this compound | Typical Products |
| Nucleophilic Substitution | Nucleophiles (e.g., RNH₂, RO⁻, RS⁻) | Carbon atom bonded to Bromine | Substituted 2-methylacrylonitriles |
| Michael Addition | Nucleophiles (e.g., enolates, amines) | β-carbon of the C=C double bond | Adducts with new bond at the β-position |
| Palladium-Catalyzed Cross-Coupling | Organometallic reagents | Carbon-Bromine bond | Substituted 2-methylacrylonitriles |
Comparative Reactivity Studies of this compound Analogues
Detailed comparative kinetic studies on the reactivity of this compound and its analogues are not extensively documented in publicly available literature. However, general principles of organic chemistry allow for a qualitative comparison of their expected reactivities. The primary factors influencing reactivity in these analogues are the nature of the halogen leaving group and the electronic effects of other substituents on the acrylonitrile (B1666552) framework.
Influence of the Halogen:
In nucleophilic substitution reactions, the reactivity of vinyl halides generally follows the order of leaving group ability: I > Br > Cl > F. Consequently, it is expected that 3-iodo-2-methylacrylonitrile would be more reactive towards nucleophiles than this compound, which in turn would be more reactive than 3-chloro-2-methylacrylonitrile. This trend is attributed to the weaker carbon-halogen bond strength for heavier halogens.
Influence of Substituents:
The presence of additional electron-withdrawing or electron-donating groups on the acrylonitrile skeleton would also modulate its reactivity. For example, an electron-withdrawing group at the α-position would further increase the electrophilicity of the β-carbon, making it more susceptible to Michael addition. Conversely, an electron-donating group would decrease its reactivity in such reactions.
The stereochemistry of the double bond (E vs. Z isomers) can also play a role in the reactivity of these compounds, potentially influencing the rate and stereochemical outcome of reactions due to differing steric hindrance and electronic interactions.
| Analogue | Expected Relative Reactivity in Nucleophilic Substitution | Rationale |
| 3-Chloro-2-methylacrylonitrile | Lower | The C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group. |
| 3-Iodo-2-methylacrylonitrile | Higher | The C-I bond is weaker than the C-Br bond, making iodide a better leaving group. |
Strategic Applications of 3 Bromo 2 Methylacrylonitrile in Organic Synthesis
Stereoselective Carbon-Carbon Bond Formation for Complex Molecules
The stereochemical configuration of complex molecules is crucial for their biological activity. 3-Bromo-2-methylacrylonitrile, existing as a mixture of cis and trans isomers, offers potential for stereoselective synthesis. The core of its utility in this area lies in its nature as a Michael acceptor. nih.govnih.gov
The α,β-unsaturated carbonyl group is a key feature in many compounds known for their therapeutic potential, acting as a Michael acceptor that can react with nucleophiles like the thiol group of cysteine under physiological conditions. nih.gov The Michael reaction, involving the addition of a nucleophile to an activated alkene, is a fundamental method for forming carbon-carbon bonds. mdpi.com The electrophilicity of this compound is enhanced by the electron-withdrawing nitrile group, making it susceptible to conjugate addition by a variety of carbon nucleophiles.
In the context of stereoselectivity, the use of chiral catalysts or auxiliaries in Michael addition reactions can control the formation of new stereocenters. While specific studies detailing the stereoselective addition to this compound are not extensively documented in the provided literature, the principle is well-established with similar α,β-unsaturated systems. The development of organocatalytic enantioselective Michael additions of nucleophiles to α,β‐unsaturated compounds is a significant area of research. researchgate.net By carefully selecting reaction conditions and chiral catalysts, it is plausible to control the facial selectivity of the nucleophilic attack on the double bond of this compound, leading to the formation of products with high diastereomeric or enantiomeric excess.
Synthesis of Bioactive Nucleoside Derivatives Utilizing this compound
Nucleoside analogues are a cornerstone of medicinal chemistry, with wide-ranging applications as antiviral and anticancer agents. nih.gov The synthesis of modified nucleosides is a critical area of research aimed at developing new therapeutic agents. nih.gov this compound represents a potential precursor for the synthesis of C-nucleosides, where the nucleobase is attached to the sugar moiety via a C-C bond.
The synthesis of these compounds often involves the construction of a heterocyclic base followed by its attachment to a ribose or deoxyribose sugar. The functional groups on this compound make it a suitable starting material for building a portion of the heterocyclic core. For instance, the nitrile group and the adjacent double bond can participate in cyclization reactions to form pyrimidine (B1678525) or pyridine-based structures, which are common cores for nucleobases. researchgate.net Following the formation of the base or a precursor to it, the vinyl bromide functionality could be used in cross-coupling reactions to link it to a suitably functionalized sugar derivative, completing the synthesis of the C-nucleoside.
Preparation of Functionalized Heterocycles
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of this compound makes it an excellent substrate for synthesizing a variety of functionalized heterocycles, particularly pyrazoles and pyridines.
Pyrazole (B372694) Synthesis: Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their broad spectrum of biological activities. chim.it The most common methods for pyrazole synthesis involve the cyclocondensation reaction between a 1,3-bielectrophilic reagent and a hydrazine (B178648) derivative. chim.it this compound can serve as the three-carbon electrophilic component. The reaction with hydrazine would proceed via an initial Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and elimination to form the pyrazole ring. This method provides direct access to 5-amino-3-bromopyrazole derivatives, where the bromine atom remains as a functional handle for further synthetic modifications. researchgate.net
| Reactants | Product Class | Significance |
| This compound + Hydrazine | Substituted Pyrazoles | Access to functionalized pyrazoles for medicinal and agrochemical applications. chim.itresearchgate.net |
| This compound + Dinucleophiles | Substituted Pyridines | Synthesis of pyridine (B92270) derivatives, which are key components in many pharmaceuticals. chemicalbook.comgoogle.com |
Pyridine Synthesis: Pyridine and its derivatives are fundamental building blocks in organic synthesis, particularly for pharmaceuticals. chemicalbook.comgoogle.com While direct examples are sparse in the provided sources, the structure of this compound is amenable to established pyridine synthesis protocols, such as those involving [3+3] or [4+2] cycloaddition/condensation strategies. For instance, it could react with an enamine or a 1,3-dicarbonyl compound in the presence of an ammonia (B1221849) source to construct the pyridine ring, yielding highly substituted and functionalized pyridine derivatives.
Role as a Versatile Vinylation Reagent
The introduction of a vinyl group is a powerful transformation in organic synthesis, enabling access to a wide range of valuable compounds. researchgate.net Vinyl halides, such as this compound, are key reagents in this context, primarily through their participation in transition metal-catalyzed cross-coupling reactions. researchgate.net
This compound can act as a vinylating agent in reactions like the Suzuki, Heck, and Stille couplings. In these processes, the carbon-bromine bond is activated by a palladium or other transition metal catalyst, allowing for the formation of a new carbon-carbon bond with a suitable coupling partner (e.g., an organoboron compound in the Suzuki reaction). This transfers the 1-cyano-1-methylethenyl group to a variety of substrates, including aryl, heteroaryl, or other vinyl groups. This application is highlighted by its documented use in palladium-catalyzed alkenylation reactions, where it serves as a key electrophile.
The development of practical and effective vinylating reagents is a significant area of research, as many existing reagents have limitations. nih.gov The stability and reactivity of this compound make it a valuable tool for chemists seeking to introduce the functionally rich cyanovinyl moiety into complex molecules.
Precursor for Advanced Synthetic Intermediates
The true versatility of this compound is evident in its role as a precursor for a wide array of more complex synthetic intermediates. Its multiple functional groups can be selectively transformed to build molecular complexity.
Nucleophilic Substitution: The bromine atom is susceptible to nucleophilic displacement by various nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups at the β-position of the acrylonitrile (B1666552) scaffold.
Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine or be attacked by organometallic reagents to form ketones after hydrolysis. The synthesis of ketone precursors is a key step in the preparation of many complex molecules, including designer amphetamines and other psychoactive substances. nih.gov
Alkene Functionalization: The double bond can undergo various addition reactions. For example, it can be dihydroxylated, epoxidized, or hydrogenated, depending on the desired synthetic outcome. As a Michael acceptor, it can react with a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Through sequential or one-pot transformations involving these reactive sites, this compound can be converted into highly functionalized molecules that serve as crucial intermediates in multi-step syntheses of natural products, pharmaceuticals, and advanced materials.
Spectroscopic and Structural Characterization in Research on 3 Bromo 2 Methylacrylonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 3-Bromo-2-methylacrylonitrile by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: In ¹H NMR, the chemical environment of each hydrogen atom influences its resonance frequency, resulting in a characteristic chemical shift (δ) reported in parts per million (ppm). For this compound, one would expect to observe distinct signals corresponding to the methyl protons (-CH₃) and the vinyl proton (=CHBr). The integration of these signals would provide a ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling between non-equivalent protons would lead to splitting of the signals, with the multiplicity of the peaks providing information about the number of adjacent protons.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The expected chemical shifts would be influenced by the hybridization of the carbon atom and the electronegativity of the atoms bonded to it. For instance, the carbon of the nitrile group (-C≡N) would appear at a significantly different chemical shift compared to the sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the methyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Experimental data is not readily available in the public domain. The following are predicted values based on empirical models and spectral databases of similar compounds.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (-CH₃) | 2.0 - 2.5 | Singlet |
| ¹H (=CHBr) | 6.5 - 7.0 | Singlet |
| ¹³C (-CH₃) | 15 - 25 | Quartet |
| ¹³C (C=) | 100 - 110 | Singlet |
| ¹³C (=CBr) | 120 - 130 | Singlet |
| ¹³C (-C≡N) | 115 - 125 | Singlet |
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry (MS) techniques are employed to determine the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can also provide valuable information about the structural fragments of the molecule.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Relative Intensity |
| [C₄H₄BrN]⁺ | 144.95 | 146.95 | ~1:1 |
| [C₄H₄N]⁺ | 66.03 | - | Variable |
| [C₃H]⁺ | 37.01 | - | Variable |
Infrared and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The nitrile group (-C≡N) would exhibit a strong and sharp absorption band in the region of 2210-2260 cm⁻¹. The carbon-carbon double bond (C=C) would show a stretching vibration in the range of 1620-1680 cm⁻¹. The C-Br bond would have a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While the C=C bond often gives a strong Raman signal, the nitrile group also produces a distinct peak. This technique can be particularly useful for observing non-polar bonds that may show weak absorption in the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | IR | 2210 - 2260 | Strong, Sharp |
| Alkene (C=C) | IR | 1620 - 1680 | Medium |
| C-H (sp³) | IR | 2850 - 3000 | Medium |
| C-H (sp²) | IR | 3000 - 3100 | Medium |
| C-Br | IR | 500 - 600 | Medium to Strong |
| Nitrile (-C≡N) | Raman | 2210 - 2260 | Strong |
| Alkene (C=C) | Raman | 1620 - 1680 | Strong |
X-ray Crystallography for Definitive Structural Assignment
X-ray crystallography is a powerful technique that can provide the unambiguous, three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Elemental Microanalysis for Stoichiometric Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₄H₄BrN), this analysis would quantify the percentages of carbon, hydrogen, bromine, and nitrogen.
The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's purity and empirical formula.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.01 | 48.04 | 32.93 |
| Hydrogen | H | 1.01 | 4.04 | 2.77 |
| Bromine | Br | 79.90 | 79.90 | 54.73 |
| Nitrogen | N | 14.01 | 14.01 | 9.60 |
| Total | 145.99 | 100.00 |
Theoretical and Computational Chemistry Studies of 3 Bromo 2 Methylacrylonitrile
Quantum Mechanical Investigations of Electronic Structure and Reactivity
A comprehensive search of scientific databases reveals a lack of specific quantum mechanical investigations into the electronic structure and reactivity of 3-Bromo-2-methylacrylonitrile. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights into:
Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For this compound, the HOMO would likely be localized around the C=C double bond and the bromine atom, while the LUMO would be associated with the π* orbital of the nitrile group and the C=C bond. The energy gap between HOMO and LUMO would quantify the molecule's chemical reactivity.
Electron Density Distribution and Electrostatic Potential: These calculations would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. The electronegative bromine and nitrogen atoms would be expected to create regions of negative electrostatic potential.
Reactivity Descriptors: Global and local reactivity descriptors, such as chemical hardness, softness, and Fukui functions, could be calculated to quantify and predict the molecule's reactivity towards different reagents.
Without dedicated studies, any discussion of these parameters for this compound remains speculative and based on general principles of organic chemistry.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. For this compound, this could be applied to various reactions, including:
Nucleophilic Substitution: Investigating the pathway of substituting the bromine atom with various nucleophiles.
Michael Addition: Modeling the addition of nucleophiles to the β-carbon of the α,β-unsaturated nitrile.
Diels-Alder Reactions: Studying its potential as a dienophile.
However, no specific computational studies elucidating the reaction pathways of this compound have been found in the scientific literature. Research in this area would be invaluable for understanding and optimizing its synthetic applications.
Prediction of Stereochemical Outcomes and Selectivity
Computational chemistry can be instrumental in predicting the stereochemical outcomes of reactions, particularly for molecules like this compound, which can exist as E/Z isomers. Theoretical calculations could:
Determine Isomer Stability: Calculate the relative energies of the E and Z isomers to predict their thermodynamic stability.
Model Stereoselective Reactions: For reactions where new stereocenters are formed, computational modeling of transition states can predict which diastereomer or enantiomer is likely to be the major product.
Currently, there are no published computational studies that specifically predict the stereochemical outcomes or selectivity in reactions involving this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and flexibility. For this compound, MD simulations could be used to:
Explore Conformational Space: Identify the most stable conformations of the molecule by simulating its movement over time.
Analyze Rotational Barriers: Determine the energy barriers for rotation around single bonds, such as the C-C bond between the methyl and vinyl groups.
Simulate Solvent Effects: Understand how the molecule's conformation and dynamics are influenced by different solvent environments.
A thorough literature search did not yield any studies that have employed molecular dynamics simulations for the conformational analysis of this compound.
Isomerism and Stereochemical Control in 3 Bromo 2 Methylacrylonitrile Chemistry
Geometric (Cis/Trans, E/Z) Isomerism and Interconversion
3-Bromo-2-methylacrylonitrile possesses a trisubstituted carbon-carbon double bond, which restricts free rotation and thus allows for the existence of geometric isomers. The molecule has two distinct groups on each carbon of the double bond: one carbon is attached to a bromine atom and a hydrogen atom, while the other is attached to a methyl group and a nitrile group. This arrangement fulfills the requirements for geometric isomerism.
The isomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (E) and (Z) nomenclature.
(Z)-isomer: The higher priority groups on each carbon (Bromine and Nitrile) are on the same side (Zusammen) of the double bond.
(E)-isomer: The higher priority groups on each carbon (Bromine and Nitrile) are on opposite sides (Entgegen) of the double bond.
Commercially available this compound is typically supplied as a mixture of these (E) and (Z) isomers. sigmaaldrich.com
Interconversion between (E) and (Z) isomers generally requires significant energy input to overcome the rotational barrier of the double bond. One common method for inducing such isomerization in α,β-unsaturated nitriles is through photochemical excitation. nih.govnih.gov Theoretical studies on the parent molecule, acrylonitrile (B1666552), suggest that absorption of UV light can promote the molecule to an excited state. nih.govnih.gov In this state, the molecule can pass through a "conical intersection," a point where the potential energy surfaces of the ground and excited states meet, which facilitates rotation around the carbon-carbon bond before relaxing back to the ground state, potentially as the opposite isomer. nih.govnih.gov While specific experimental conditions for this compound are not widely documented, this mechanism provides a foundational model for its isomeric interconversion. nih.govnih.gov
Table 7.1: Properties of Geometric Isomers of this compound
| Property | (Z)-3-bromo-2-methylacrylonitrile | (E)-3-bromo-2-methylacrylonitrile |
| Structure | ![]() | ![]() |
| CIP Priority Groups | Br > H; CN > CH₃ | Br > H; CN > CH₃ |
| Relative Position | High priority groups on the same side | High priority groups on opposite sides |
| Expected Stability | Generally less stable due to steric hindrance between Br and CN groups | Generally more stable due to greater separation of bulky groups |
Diastereoselective and Enantioselective Transformations
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing nature of the nitrile and bromine groups. This makes it an excellent Michael acceptor, susceptible to attack by nucleophiles. When this reaction involves chiral substrates, reagents, or catalysts, it can proceed with diastereoselectivity or enantioselectivity, creating new stereocenters with a preference for a specific configuration.
For instance, in a hypothetical Michael addition of a chiral nucleophile, the attack on the (E) or (Z) isomer of this compound would lead to the formation of diastereomeric products. The facial selectivity of the attack (from the Re or Si face of the double bond) is influenced by steric and electronic interactions, which can be controlled by the choice of catalyst and reaction conditions. While specific studies on this compound are limited, extensive research on other α,β-unsaturated systems demonstrates the feasibility of achieving high levels of stereocontrol in such transformations. researchgate.net
Similarly, [3+2] cycloaddition reactions, where this compound acts as the dipolarophile, can be rendered stereoselective. The geometry of the starting (E) or (Z) isomer can dictate the relative stereochemistry of the resulting five-membered ring. Theoretical studies on related systems show that the activation energies for the formation of different stereoisomeric products can vary significantly, allowing for selective synthesis. mdpi.com
Methodologies for Isomer Separation and Purity Assessment
Given that this compound is often produced as an isomeric mixture, methods for their separation and the assessment of isomeric purity are essential for stereoselective synthesis.
Isomer Separation: Chromatographic techniques are the primary methods for separating geometric isomers.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using columns like C18 is a standard method for separating (E) and (Z) isomers, as their different shapes and dipole moments lead to differential interactions with the stationary phase. chromatographytoday.comnih.gov A successful separation of challenging isomers has been achieved at high pH with a high concentration of organic modifier in the mobile phase. chromatographytoday.com
Gas Chromatography (GC): For volatile compounds, GC can be effective. Sometimes, silica (B1680970) impregnated with silver nitrate (B79036) (AgNO₃) is used, as the silver ions can interact differently with the π-bonds of the two isomers, enhancing separation. researchgate.net
Purity and Ratio Assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful, non-destructive tool for determining the ratio of (E) and (Z) isomers in a mixture. nih.gov The chemical shifts of the vinylic proton and the protons of the methyl group are typically different for each isomer due to the anisotropic effects of the neighboring bromine and nitrile groups. Furthermore, the magnitude of the coupling constants between protons across the double bond (where applicable) can distinguish between cis and trans relationships, although this is less relevant for this specific trisubstituted alkene. The relative integrals of the distinct peaks for each isomer allow for direct quantification of the E/Z ratio. nih.gov
Chromatographic Analysis: Analytical HPLC or GC can also be used for purity assessment by comparing the peak areas of the separated isomers. nih.gov
Table 7.2: Analytical Techniques for Isomer Analysis
| Technique | Principle of Differentiation | Application |
| HPLC | Differential partitioning between stationary and mobile phases based on polarity and shape. chromatographytoday.com | Preparative separation of isomers; analytical purity assessment. |
| GC | Differential volatility and interaction with the stationary phase. researchgate.net | Purity assessment for volatile isomers. |
| ¹H NMR | Different local electronic environments lead to distinct chemical shifts for protons in each isomer. nih.gov | Determination of E/Z ratio in a mixture without separation. |
Influence of Stereochemistry on Reactivity
The geometric arrangement of substituents in the (E) and (Z) isomers of this compound can have a profound impact on their chemical reactivity. Differences in steric hindrance, ground-state energy, and the orbital alignment of reactive groups can lead to different reaction rates and even different product outcomes.
Reaction Rates: The (Z)-isomer, which is typically the less stable, higher-energy isomer due to steric repulsion between the bulky bromine and nitrile groups, may exhibit a lower activation energy and react faster in certain reactions. Conversely, the transition state for a particular reaction might be more accessible for the sterically less hindered (E)-isomer, leading to a faster reaction for that isomer. Studies on other cis/trans isomer pairs have shown that rate constants can differ significantly; for example, in platinum complexes, the cis-isomer was found to reach equilibrium more slowly than the trans-isomer in ligand exchange reactions. nih.gov
Cycloaddition Reactions: In pericyclic reactions like the Diels-Alder or [3+2] cycloadditions, the stereochemistry of the alkene is often retained in the product. Therefore, reacting the pure (E)-isomer will lead to a different diastereomer of the cyclic product than reacting the pure (Z)-isomer. The facial selectivity of the approaching reactant can also be influenced by the steric bulk presented by the different isomers, affecting the endo/exo or other diastereomeric ratios of the products. mdpi.com
Intramolecular Reactions: If the molecule were to undergo an intramolecular cyclization, the geometric configuration would be critical. The (Z)-isomer, by holding the bromine and nitrile groups in closer proximity, might be predisposed to cyclization pathways that are sterically impossible for the (E)-isomer, where these groups are positioned far apart.
This differential reactivity underscores the importance of isomer separation and stereochemical control when using this compound as a synthetic building block.
Q & A
Q. What are the established synthetic routes for 3-bromo-2-methylacrylonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves bromination of 2-methylacrylonitrile using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Optimization includes controlling temperature (0–5°C to suppress side reactions) and solvent polarity (e.g., carbon tetrachloride for radical stability). Reaction monitoring via GC-MS can identify intermediates and byproducts, enabling adjustments in stoichiometry or initiation methods (e.g., AIBN vs. light) . X-ray crystallography, as applied in analogous acrylonitrile derivatives, validates structural purity and confirms regioselectivity in bromination .
Q. Which analytical techniques are most reliable for characterizing this compound and assessing its purity?
Methodological Answer:
- NMR Spectroscopy : and NMR resolve structural features, such as the vinyl bromide moiety () and nitrile carbon shifts ().
- GC-MS with Headspace Analysis : Effective for quantifying cis/trans isomer ratios and detecting volatile impurities (e.g., residual alkyl halides) at ppm levels .
- HPLC with UV Detection : Monitors hydrolytic degradation products under accelerated stability testing (e.g., acidic/basic conditions at 40°C) .
Q. How does the steric and electronic profile of this compound influence its stability during storage?
Methodological Answer: The electron-withdrawing nitrile group increases susceptibility to nucleophilic attack, necessitating anhydrous storage at 0–6°C to prevent hydrolysis. Steric hindrance from the methyl group slows dimerization but may enhance sensitivity to light-induced radical decomposition. Stability studies recommend amber glass containers and inert atmospheres (N/Ar), with periodic FT-IR analysis to detect nitrile-to-amide conversion .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions in crystalline derivatives, clarifying ambiguous NOE correlations . Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict vibrational frequencies and chemical shifts, aligning computational models with experimental data .
Q. What computational strategies are effective for predicting the reactivity of this compound in Diels-Alder or Michael addition reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO/LUMO energies to predict regioselectivity in cycloadditions. For example, the electron-deficient nitrile group lowers LUMO energy, favoring nucleophilic attack at the β-position.
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. THF) on transition-state geometries. Studies on analogous bromoacrylonitriles show polar aprotic solvents accelerate [4+2] cycloaddition kinetics .
Q. How can potential genotoxic impurities (PGIs) in this compound batches be identified and quantified?
Methodological Answer: Headspace-GC-MS is standardized for detecting alkyl halide impurities (e.g., 1,2-dibromoethylene) at thresholds <1 ppm. Method validation includes spike/recovery tests in matrix-matched samples and adherence to ICH M7 guidelines. For non-volatile PGIs, LC-TOF-MS with exact mass filtering (<5 ppm error) identifies halogenated byproducts .
Q. What role does this compound play in synthesizing bioactive heterocycles, and how are reaction pathways optimized?
Methodological Answer: The compound serves as a dienophile in constructing pyridine or pyrrole cores. For instance, microwave-assisted reactions (100–120°C, 30 min) with substituted dienes improve yields of annulated products vs. traditional reflux. Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) isolates regioisomers, with regiochemical outcomes confirmed by X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

